5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid involves several steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalent, followed by ring closure to form the benzimidazole ring . The reaction conditions typically involve heating and the use of solvents such as acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in studying biological mechanisms and developing new therapies .
Comparison with Similar Compounds
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid can be compared with other benzimidazole derivatives, such as:
- 2-Benzimidazol-1-yl-acetic acid
- 5-Benzimidazol-1-yl-2-methyl-pentanoic acid
- 5-Benzimidazol-1-yl-5-oxo-hexanoic acid
These compounds share similar structural features but differ in their side chains and functional groups, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific structure, which provides distinct properties and applications in research .
Properties
IUPAC Name |
5-(benzimidazol-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKMDQXONQYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355607 |
Source
|
Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-72-3 |
Source
|
Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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